N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of methoxy groups on the phenyl and triazine rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2,4-dimethoxyaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced crystallization techniques may be employed to obtain high-purity crystals suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while nucleophilic substitution can produce a variety of substituted triazine derivatives .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to the switch region of bacterial RNA polymerase, inhibiting its activity and thereby preventing bacterial RNA synthesis. This mechanism is similar to that of other known RNA polymerase inhibitors, but the presence of methoxy groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also contains methoxy groups and has shown potent antiproliferative activity by inhibiting tubulin polymerization.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is related to triazine derivatives and has potential bioactivity as a fungicide, bactericide, and herbicide.
Uniqueness
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-18-8-5-6-9(10(7-8)19-2)14-11-15-12(20-3)17-13(16-11)21-4/h5-7H,1-4H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSSOQFYWTRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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